2-[(Hept-2-yn-1-yl)oxy]oxane
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Overview
Description
Hept-2-ynyl tetrahydropyranyl ether is an organic compound that belongs to the class of tetrahydropyranyl ethers. These compounds are widely used in organic synthesis as protecting groups for alcohols and phenols. The tetrahydropyranyl group provides stability to the alcohol or phenol, protecting it from various reaction conditions.
Preparation Methods
Hept-2-ynyl tetrahydropyranyl ether can be synthesized through the reaction of hept-2-yne with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and results in the formation of the tetrahydropyranyl ether. Industrial production methods may involve the use of heterogeneous catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Hept-2-ynyl tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The ether can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: The tetrahydropyranyl group can be removed through acidic hydrolysis or alcoholysis
Scientific Research Applications
Hept-2-ynyl tetrahydropyranyl ether is used in various scientific research applications, including:
Chemistry: It serves as a protecting group for alcohols and phenols, allowing for selective reactions in complex organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of hept-2-ynyl tetrahydropyranyl ether involves the protection of hydroxyl groups through the formation of a stable tetrahydropyranyl ether linkage. This protects the hydroxyl group from various reaction conditions, allowing for selective reactions to occur. The deprotection process involves the cleavage of the tetrahydropyranyl ether under acidic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Hept-2-ynyl tetrahydropyranyl ether can be compared with other similar compounds such as:
Methoxymethyl ether (MOM): Another protecting group for alcohols, but less stable under acidic conditions.
Tert-butyldimethylsilyl ether (TBS): Provides greater stability but requires harsher conditions for deprotection.
Benzyl ether (Bn): Offers stability but can be challenging to remove without affecting other functional groups
Hept-2-ynyl tetrahydropyranyl ether is unique due to its balance of stability and ease of deprotection, making it a versatile protecting group in organic synthesis.
Properties
CAS No. |
58930-68-0 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-hept-2-ynoxyoxane |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2-4,6,8-11H2,1H3 |
InChI Key |
UONPYQVXPXJAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCOC1CCCCO1 |
Origin of Product |
United States |
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